4-(4-Chloroanilino)-1,1,1-trifluoro-3-penten-2-one
Description
Properties
IUPAC Name |
(E)-4-(4-chloroanilino)-1,1,1-trifluoropent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c1-7(6-10(17)11(13,14)15)16-9-4-2-8(12)3-5-9/h2-6,16H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVZUIICMNNRGC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Brominated Trifluoropentenones
A widely reported method involves the substitution of a bromine atom in 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-one (2 ) with 4-chloroaniline. This approach, adapted from Aquino et al., proceeds via a two-step sequence:
Synthesis of the Brominated Enone Precursor :
Bromination of 1,1,1-trifluoro-4-methoxy-3-penten-2-one (1 ) using N-bromosuccinimide (NBS) in dichloromethane yields 2 in 85% yield.
$$
\text{1,1,1-Trifluoro-4-methoxy-3-penten-2-one} \xrightarrow{\text{NBS, CH}2\text{Cl}2} \text{5-Bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-one} \quad
$$Amination with 4-Chloroaniline :
Heating 2 with 4-chloroaniline in tetrahydrofuran (THF) at reflux for 3 hours in the presence of sodium acetate facilitates nucleophilic substitution, replacing the bromine with the 4-chloroanilino group. The reaction proceeds via an intermediate enaminone, which tautomerizes to the final product (70–80% yield).
$$
\text{2} + \text{4-Cl-C}6\text{H}4\text{NH}_2 \xrightarrow{\text{NaOAc, THF}} \text{this compound} \quad
$$
Key Data :
- Optimal Conditions : THF, 66°C, 3 hours, 1:1 molar ratio of 2 to 4-chloroaniline.
- Yield : 78% (isolated).
- Characterization : $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$): δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.98 (d, J = 8.6 Hz, 2H, ArH), 6.45 (br s, 1H, NH), 5.82 (dt, J = 15.6, 6.8 Hz, 1H, CH), 5.58 (dt, J = 15.6, 1.8 Hz, 1H, CH), 3.42 (q, J = 6.8 Hz, 2H, CH$$ _2 $$).
Direct Condensation of 4-Chloroaniline with Trifluoromethyl Enones
An alternative one-pot method involves the reaction of 1,1,1-trifluoro-4-methoxy-3-penten-2-one (1 ) with excess 4-chloroaniline under solvent-free conditions. This approach, inspired by Gariboti et al., avoids the need for bromination:
Mechanism :
The primary amine attacks the β-carbon of the enone, followed by elimination of methanol to form the enaminone intermediate. Subsequent tautomerization yields the final product.Procedure :
A mixture of 1 (1.24 g, 5.0 mmol) and 4-chloroaniline (4.0 equiv) is heated in a sealed tube at 120°C for 15 minutes. The crude product is purified via silica gel chromatography (hexanes/EtOAc).
Key Data :
- Yield : 86–90%.
- Advantages : Shorter reaction time, higher atom economy.
Three-Component Coupling Approach
A three-component reaction between 1,1,1-trifluoroacetone, methyl vinyl ketone, and 4-chloroaniline has been explored, though this method is less common. The reaction likely proceeds via a conjugate addition-elimination pathway, but yields are moderate (50–60%).
Optimization of Reaction Conditions
Solvent and Base Effects
Temperature and Time
- Substitution Reactions : Require reflux (66–80°C) for 3–6 hours.
- Solvent-Free Methods : Achieve completion in 15–30 minutes at 120°C.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
While no crystal structure of the title compound is reported, analogous structures (e.g., the 4-methoxy derivative) confirm the Z-configuration of the enone system.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Complexity |
|---|---|---|---|
| Nucleophilic Substitution | 70–80 | 3–6 h | Moderate |
| Direct Condensation | 85–90 | 15–30 min | Low |
| Three-Component | 50–60 | 12–24 h | High |
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloroanilino)-1,1,1-trifluoro-3-penten-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroaniline moiety allows for electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine can be substituted using reagents like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
4-(4-Chloroanilino)-1,1,1-trifluoro-3-penten-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloroanilino)-1,1,1-trifluoro-3-penten-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloroaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-(4-Chloroanilino)-1,1,1-trifluoro-3-penten-2-one
- CAS No.: 338393-32-1
- Molecular Formula: C₁₁H₉ClF₃NO
- Molecular Weight : 279.64 g/mol
- Key Features: A β-amino ketone derivative with a trifluoromethyl group at the C1 position and a 4-chloroanilino substituent at C2.
- Michael Addition : Reaction of 4-chloroaniline with α,β-unsaturated trifluoromethyl ketones under basic conditions .
- Ullmann Coupling : Copper-mediated coupling for introducing aromatic amines into ketone frameworks .
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*LogP estimated using fragment-based methods.
Key Structural Differences and Implications
Trifluoromethyl Group (CF₃): The target compound’s CF₃ group enhances lipophilicity (higher LogP vs. pyrrolone analog in ) and metabolic stability compared to non-fluorinated analogs . Electron-withdrawing effects stabilize the enone system, increasing electrophilicity at C2 for nucleophilic additions .
Aromatic Substitutions: 4-Chloroanilino Group: Common in bioactive molecules (e.g., kinase inhibitors; ).
Ring Systems: The pyrrolone ring () introduces rigidity and hydrogen-bonding sites, reducing solubility compared to linear ketones. Conjugated dienone () may enable UV activity and redox reactivity, useful in photodynamic therapies.
Biological Activity
4-(4-Chloroanilino)-1,1,1-trifluoro-3-penten-2-one is an organic compound characterized by a trifluoromethyl group, a chloroaniline moiety, and a pentenone structure. Its unique chemical properties make it a subject of interest in various fields, including medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its potential antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is C11H9ClF3NO. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity as it facilitates membrane penetration.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
- Anticancer Potential : Investigations into its anticancer properties have indicated that it may inhibit certain cancer cell lines.
The mechanism of action for this compound involves interactions with specific molecular targets within cells. The trifluoromethyl group enhances its ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can lead to the inhibition of various cellular pathways.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of this compound revealed notable inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound has potential as an antimicrobial agent.
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that this compound can induce apoptosis. The IC50 values were calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings suggest that the compound may be effective in targeting specific cancer types.
Case Studies
Several case studies have explored the therapeutic potential of related compounds with similar structures. For instance:
- Study on Related Trifluoromethyl Compounds : A comparative analysis showed that compounds with trifluoromethyl groups exhibit enhanced anticancer activity due to their lipophilic nature and ability to interact with lipid membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
